molecular formula C6H13ClFN B3372549 cis-4-Fluorocyclohexanamine hydrochloride CAS No. 923596-01-4

cis-4-Fluorocyclohexanamine hydrochloride

Cat. No.: B3372549
CAS No.: 923596-01-4
M. Wt: 153.62
InChI Key: YMCMNBQKULHRAN-UHFFFAOYSA-N
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Description

cis-4-Fluorocyclohexanamine hydrochloride: is a chemical compound with the molecular formula C6H13ClFN It is a fluorinated amine derivative of cyclohexane, where the fluorine atom is positioned on the fourth carbon in the cis configuration relative to the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-Fluorocyclohexanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes fluorination to introduce the fluorine atom at the desired position.

    Fluorination: The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure the fluorine atom is introduced at the fourth carbon.

    Amination: The fluorinated cyclohexane is then subjected to amination. This can be done using ammonia or an amine source in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

cis-4-Fluorocyclohexanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, catalytic hydrogenation using Pd/C.

    Substitution: NaN3 in DMF (dimethylformamide), KCN in DMSO (dimethyl sulfoxide).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

cis-4-Fluorocyclohexanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential interactions with biological systems, particularly in the development of fluorinated pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors or enzymes, benefiting from the unique properties imparted by the fluorine atom.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

cis-4-Fluorocyclohexanamine hydrochloride can be compared with other fluorinated amines and cyclohexane derivatives:

    trans-4-Fluorocyclohexanamine hydrochloride: The trans isomer has different spatial arrangement, leading to distinct chemical and biological properties.

    4-Fluorobenzylamine hydrochloride: A benzylamine derivative with a fluorine atom on the benzene ring, used in different contexts due to its aromatic nature.

    4-Fluorocyclohexanol: A fluorinated alcohol with different reactivity and applications compared to the amine derivative.

The uniqueness of this compound lies in its specific configuration and the presence of both a fluorine atom and an amine group, which together confer unique chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

4-fluorocyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCMNBQKULHRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448310-31-3, 923596-01-4
Record name 4-fluorocyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-Fluoro-cyclohexanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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